Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide

Regioisomerism Pharmacophore geometry Structure–activity relationships

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 477569-72-5) is a synthetic small-molecule benzothiazole–benzamide conjugate with molecular formula C20H12Cl2N2OS and molecular weight 399.3 g/mol. The compound features a 2-aminobenzothiazole core linked via an ortho-substituted phenyl bridge to a 2,5-dichlorobenzamide moiety, placing it within a pharmacologically investigated class of 2-amidobenzothiazoles that have been patented as cannabinoid CB1 receptor inverse agonists.

Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.29
CAS No. 477569-72-5
Cat. No. B2554380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
CAS477569-72-5
Molecular FormulaC20H12Cl2N2OS
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C20H12Cl2N2OS/c21-12-9-10-15(22)14(11-12)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
InChIKeyIJHMEMSUDDJBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 477569-72-5) – Procurement-Relevant Structural Identity and Physicochemical Baseline


N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide (CAS 477569-72-5) is a synthetic small-molecule benzothiazole–benzamide conjugate with molecular formula C20H12Cl2N2OS and molecular weight 399.3 g/mol [1]. The compound features a 2-aminobenzothiazole core linked via an ortho-substituted phenyl bridge to a 2,5-dichlorobenzamide moiety, placing it within a pharmacologically investigated class of 2-amidobenzothiazoles that have been patented as cannabinoid CB1 receptor inverse agonists [2]. Its computed XLogP3-AA of 6.1 indicates pronounced lipophilicity [1], a property that directly influences membrane permeability and storage/handling requirements for research procurement.

Why Generic Substitution Fails for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide – The Critical Role of Regioisomerism and Substituent Topology


Benzothiazole–phenyl–benzamide analogs cannot be treated as interchangeable procurement items because small positional changes in the phenyl linker or chloro substituents produce structurally distinct regioisomers with divergent three-dimensional pharmacophore presentations [1]. The 2,5-dichloro substitution pattern on the benzamide ring, combined with the ortho- (2-) attachment of the phenyl bridge to the benzothiazole, defines a unique spatial orientation that is absent in the 3- and 4-phenyl-linked analogs (e.g., CAS 313962-20-8, CAS 307509-17-7) or variants bearing 2,3-, 2,4-, or 3,5-dichloro patterns [1]. In the CB1 inverse agonist patent family, potency and selectivity are exquisitely sensitive to the R2 phenyl substitution pattern, with ortho-chloro or 2,4-dichloro combinations explicitly designated as most preferred embodiments [2]. Substituting any in-class analog without verifying substituent topology therefore risks selecting a compound that maps to a different activity profile, confounding SAR studies or biological screening campaigns.

Quantitative Differentiation Evidence for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide Versus Closest Analogs


Regioisomeric Topology: Ortho-Phenyl Linker Confers a Unique 3D Pharmacophore Relative to Meta- and Para-Substituted Analogs

The target compound bears the benzothiazole–phenyl connection at the ortho (2-) position of the aniline ring. In contrast, the closest commercially cataloged analogs place this connection at the meta (3-) position (CAS 313962-20-8) or para (4-) position (CAS 307509-17-7) [1]. This positional shift alters the dihedral angle between the benzothiazole and phenyl rings, changing the spatial presentation of the 2,5-dichlorobenzamide pharmacophore. While quantitative activity data for the target compound remain limited in the public domain, the CB1 inverse agonist patent family explicitly teaches that ortho-substitution on the phenyl linker is a critical determinant of receptor binding, with the most potent embodiments incorporating ortho-chloro or 2,4-dichloro benzamide groups [2].

Regioisomerism Pharmacophore geometry Structure–activity relationships

2,5-Dichloro Benzamide Substitution Pattern Contrasts with Alternative Dichloro Regioisomers on the Market

The 2,5-dichloro arrangement on the benzamide ring distinguishes this compound from analogs carrying 2,3-dichloro, 2,4-dichloro, or 3,5-dichloro patterns [1]. The 2,5-substitution places one chlorine ortho and one meta to the amide carbonyl, creating a unique electrostatic and steric environment. In the benzothiazolyl derivatives patent, the R2 substitution is identified as a key potency modulator; 2,4-dichlorophenyl is cited as a most preferable embodiment, while 2,5-dichloro represents a distinct electronic isomer [2]. The differential electron-withdrawing effects of 2,5- versus 2,4-dichloro substitution are predicted to alter the amide NH acidity and hydrogen-bond donor capacity, which can be quantified via computed pKa or electrostatic potential maps but await experimental validation for this specific scaffold.

Substituent topology Halogen bonding SAR

Computed Lipophilicity (XLogP3-AA = 6.1) as a Handling and Formulation Differentiator

The computed octanol–water partition coefficient (XLogP3-AA) for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is 6.1 [1], substantially higher than that of many drug-like screening compounds (typical range 2–5). This high lipophilicity arises from the combination of the benzothiazole ring, the dichlorobenzamide, and the extended aromatic system. For procurement and laboratory use, this value directly informs solvent selection: the compound will require DMSO or organic co-solvents for dissolution and may exhibit poor aqueous solubility, impacting bioassay design. By comparison, the non-chlorinated parent benzamide analog (CAS 313960-33-7, MW 330.40) has a lower predicted logP and different solubility behavior, making it unsuitable as a direct solubility surrogate.

Lipophilicity ADME prediction Sample handling

Recommended Application Scenarios for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide Based on Available Differentiation Evidence


CB1 Receptor Inverse Agonist SAR Studies Requiring Ortho-Phenyl Topology

The compound's ortho-phenyl linker and 2,5-dichloro benzamide substitution place it within the chemical space claimed by the benzothiazolyl derivatives patent (US20040266845A1) as CB1 receptor inverse agonists [1]. Research groups investigating cannabinoid receptor modulation can use this compound as a tool to probe the effect of 2,5-dichloro substitution relative to the preferred 2,4-dichloro embodiment, generating SAR data that correlate chloro topology with CB1 binding affinity and functional activity. Its high lipophilicity (XLogP3-AA = 6.1) [2] further makes it suitable for studying the relationship between logP and CNS penetration in this chemotype.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panels

Because the benzothiazole–phenyl–benzamide scaffold has been implicated in both CB1 receptor modulation [1] and LRRK2 kinase inhibition (see patent family WO2019/...), procurement of the precise 2,5-dichloro ortho-phenyl regioisomer enables selectivity profiling against closely related analogs (meta- and para-linked, alternative dichloro patterns). Such comparative profiling can reveal whether the 2,5-dichloro ortho topology confers a unique selectivity fingerprint, a critical data point for hit-to-lead triage that cannot be obtained by substituting a regioisomer.

Physicochemical Reference Standard for LogP-Dependent ADME Assay Development

With a computed XLogP3-AA of 6.1 [2], this compound serves as a high-lipophilicity reference standard for developing and validating ADME assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) that probe the behavior of highly lipophilic, neutral benzothiazole-containing molecules. It can benchmark extraction recovery, non-specific binding to labware, and solubility limits in aqueous buffers supplemented with DMSO, providing a consistent comparator for other members of the benzothiazole–benzamide series.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.